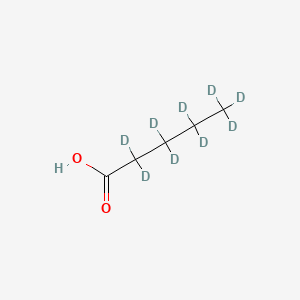

Pentanoic-d9 acid

Beschreibung

Theoretical Framework of Deuterium (B1214612) Labeling in Fatty Acid Investigations

Deuterium (²H), an isotope of hydrogen, is a favored label in fatty acid research. mdpi.com The principle behind deuterium labeling lies in replacing one or more hydrogen atoms in a fatty acid molecule with deuterium atoms. This substitution results in a molecule that is chemically similar to its unlabeled counterpart but has a higher mass. wisc.edu This mass difference is the key to its utility as a tracer.

When a deuterated fatty acid is introduced into a biological system, it participates in metabolic reactions in the same manner as the natural form of the fatty acid. nih.govnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can then be used to distinguish between the labeled and unlabeled fatty acids and their metabolites based on their mass-to-charge ratio. nih.govnih.gov This allows for the precise tracking and quantification of the metabolic fate of the administered fatty acid. nih.govnih.gov

Deuterium labeling offers several advantages, including the fact that deuterium is not naturally abundant, which minimizes background interference. mdpi.com Furthermore, the use of deuterium can be more cost-effective compared to other stable isotopes like ¹³C. nih.gov

Analytical and Research Utility of Pentanoic-d9 Acid as a Deuterated Short-Chain Fatty Acid Surrogate

This compound is a deuterated form of pentanoic acid (also known as valeric acid), a short-chain fatty acid (SCFA). chemicalbook.combioscience.co.uk In this compound, nine hydrogen atoms have been replaced by deuterium atoms. guidechem.com This high degree of labeling makes it an excellent internal standard for the quantification of endogenous pentanoic acid in various biological samples using GC-MS or LC-MS. chemicalbook.comguidechem.comcaymanchem.com

As a deuterated surrogate, this compound is crucial for studies investigating the role of short-chain fatty acids in health and disease. SCFAs, produced by the gut microbiota, are known to play significant roles in host metabolism and immune function. nih.govresearchgate.net By using this compound, researchers can accurately measure the levels of its unlabeled counterpart in complex biological matrices, such as fecal samples, to understand the interplay between diet, gut microbiota, and host metabolism. nih.govresearchgate.net

A study investigating the effects of the gut microbiota metabolite valeric acid on intraocular pressure utilized D9-valeric acid (this compound) to demonstrate its penetration from the colon to the eye in rats. nih.gov This highlights the utility of this deuterated compound in tracing the distribution and absorption of short-chain fatty acids within the body.

The use of deuterated carboxylic acids, including this compound, in metabolic tracing is grounded in the principle of isotope dilution mass spectrometry. This technique involves adding a known amount of the stable isotope-labeled compound (the "internal standard") to a sample containing the unlabeled compound of interest (the "analyte"). chemicalbook.comcaymanchem.com

Because the labeled internal standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for any loss of the analyte during these steps. nih.gov By measuring the ratio of the signal from the analyte to the signal from the internal standard using a mass spectrometer, the precise concentration of the analyte in the original sample can be determined. nih.govnih.gov

Deuterated carboxylic acids are instrumental in tracing metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov For instance, deuterated acetate (B1210297) has been used to track substrate fluxes through the TCA cycle in the liver. nih.govnih.gov Similarly, this compound can be used to trace the metabolic fate of pentanoic acid, providing insights into its absorption, distribution, and incorporation into other molecules.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 115871-50-6 chemicalbook.comguidechem.com |

| Molecular Formula | C₅HD₉O₂ guidechem.com |

| Molecular Weight | 111.19 g/mol isotope.com |

| Appearance | Colorless to pale yellow liquid guidechem.com |

| Boiling Point | 185 °C chemicalbook.com |

| Density | Not specified |

| Purity | ≥98% caymanchem.com |

Research Applications of this compound

| Research Area | Application |

| Metabolomics | Internal standard for quantification of pentanoic acid. chemicalbook.comcaymanchem.comisotope.com |

| Gut Microbiome Research | Tracing the absorption and distribution of gut-derived short-chain fatty acids. nih.gov |

| Pharmacokinetics | Studying the metabolic fate of drugs containing a pentanoic acid moiety. |

| Lipidomics | Used in stable isotope-labeled standards for mass spectrometry applications. isotope.comcaymanchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672929 | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115871-50-6 | |

| Record name | Pentanoic-d9 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_9_)Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115871-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Isotopic Enrichment of Pentanoic D9 Acid

Chemical Synthesis Routes for High-Purity Deuterated Pentanoic Acid

The synthesis of deuterated molecules, particularly those with high levels of deuterium (B1214612) incorporation like Pentanoic-d9 acid, relies on methods that can efficiently replace carbon-hydrogen bonds with carbon-deuterium bonds.

Metal-Catalyzed Hydrothermal Hydrogen-Deuterium Exchange Techniques

Metal-catalyzed hydrogen-deuterium (H-D) exchange is a direct method for incorporating deuterium into organic molecules. nih.govresearchgate.net This technique typically involves heating the substrate with a deuterium source, such as deuterium oxide (D₂O), in the presence of a metal catalyst. For saturated fatty acids, heterogeneous catalysts like Platinum on carbon (Pt/C) are effective. europa.eu The process involves subjecting the fatty acid to H-D exchange under hydrothermal conditions, often requiring multiple cycles to achieve high deuterium incorporation (e.g., >98%). europa.eu This method is advantageous due to the use of D₂O, an inexpensive deuterium source, but can sometimes lack site-selectivity and may require harsh conditions. nih.govnih.gov

Table 1: Comparison of H-D Exchange Catalysts

| Catalyst System | Deuterium Source | Key Features |

|---|---|---|

| Platinum on Carbon (Pt/C) | D₂O | Effective for perdeuteration of saturated fatty acids; requires hydrothermal conditions. europa.eu |

| Iridium Complexes (e.g., Kerr's catalyst) | D₂ gas | Homogeneous catalysis, often used for reversible oxidative addition processes. researchgate.netresearchgate.net |

Decarboxylative Coupling Strategies in Deuterated Fatty Acid Synthesis

Decarboxylative deuteration has emerged as a powerful and highly selective method for preparing deuterated compounds from readily available carboxylic acids. nih.govnju.edu.cn This strategy involves the removal of a carboxyl group and its replacement with a deuterium atom. Recent advancements utilize synergistic photoredox and hydrogen atom transfer (HAT) catalysis, with D₂O serving as the deuterium source. nih.govnju.edu.cnrsc.org This approach offers excellent functional group compatibility and precise control over the deuteration site, achieving up to 99% deuterium incorporation. nih.govnju.edu.cn The mild reaction conditions make it suitable for complex molecules, representing an elegant way to access a library of deuterated compounds from common feedstocks. nih.govrsc.org

Adaptations of Malonic Ester Synthesis for Deuterated Carboxylic Acid Derivatives

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. wikipedia.orgorganic-chemistry.orgopenochem.org The process involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield a substituted acetic acid. wikipedia.orgmasterorganicchemistry.comchemicalnote.com

To synthesize this compound via this route, deuterated starting materials are essential. The synthesis would proceed as follows:

Enolate Formation: Diethyl malonate is deprotonated with a base like sodium ethoxide.

Alkylation: The resulting enolate nucleophile reacts with a deuterated alkyl halide, in this case, propyl-d7 bromide (CH₃CD₂CD₂Br), via an SN2 reaction.

Hydrolysis and Decarboxylation: The resulting deuterated diethyl malonate derivative is then hydrolyzed with acid and heated. This step cleaves the ester groups and induces decarboxylation, yielding the final deuterated carboxylic acid. openochem.orgmasterorganicchemistry.com

For complete deuteration to this compound, all non-exchangeable hydrogens on the propyl group and the α-carbon of the malonic ester must be replaced with deuterium. This requires starting with deuterated propyl bromide and performing the saponification and decarboxylation steps in D₂O with a deuterated acid to exchange the α-proton.

Exploration of Novel Synthetic Pathways for Site-Selective Deuteration of Aliphatic Moieties

Achieving site-selective deuteration is crucial for creating specific isotopologues used in mechanistic studies and as probes for techniques like NMR. nih.govresearchgate.net While methods like metal-catalyzed H-D exchange can lead to extensive deuteration, they often lack selectivity. nih.gov Novel strategies focus on directing the deuterium incorporation to specific positions. For instance, protocols have been developed for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions. nih.gov These methods leverage the carboxyl functionality to guide the deuteration process, offering a predictable and reliable outcome. nih.gov Other approaches use specialized catalysts that can activate specific C-H bonds, allowing for precise deuterium labeling even in complex molecules with multiple potential reaction sites. acs.org The development of these site-selective methods is critical for advancing the application of deuterated compounds in detailed biochemical and pharmacological research. nih.gov

Methodologies for Achieving and Verifying High Isotopic Purity and Enrichment

The utility of this compound as an internal standard is directly dependent on its isotopic purity. Therefore, accurate analytical methods are required to verify the level and position of deuterium incorporation. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI-HRMS), is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net This technique distinguishes and assigns the corresponding H/D isotopolog ions (D₀ to Dₙ), allowing for the calculation of isotopic enrichment based on their relative abundance. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Quantitative NMR (qNMR) can be used to determine deuterium isotope abundance by integrating the peak areas in proton (¹H) or deuterium (²H) NMR spectra against an internal standard. google.com NMR also provides crucial information about the structural integrity of the molecule and the specific positions of the deuterium labels. rsc.org

For complex mixtures of isotopomers, Molecular Rotational Resonance (MRR) spectroscopy offers unparalleled resolution. acs.org Unlike NMR, where signals can overlap, MRR provides a unique rotational spectrum for each distinct isotopomer, enabling a complete description of the isotopic composition even at levels below 1%. acs.org

Table 2: Analytical Techniques for Isotopic Purity Verification

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| ESI-HRMS | Measures mass-to-charge ratio to distinguish H/D isotopologues. nih.govresearchgate.net | Rapid, high sensitivity, low sample consumption. nih.govresearchgate.net | Does not differentiate between isotopomers (isomers with deuterium at different positions). acs.org |

| NMR Spectroscopy | Measures nuclear spin properties to identify atoms and their chemical environment. rsc.orggoogle.com | Confirms structural integrity and deuterium positions. rsc.org | Can suffer from signal overlap in complex mixtures, limiting differentiation of isotopologues. acs.org |

| MRR Spectroscopy | Measures rotational transitions of molecules in the gas phase. acs.org | Provides complete isotopomer composition with extremely high resolution. acs.org | Requires volatile samples; instrumentation is less common. |

Considerations for Scalable and Gram-Scale Synthesis of this compound

The transition from laboratory-scale synthesis to gram-scale production is essential for supplying deuterated compounds for broader research applications, such as neutron studies. europa.eu This scale-up presents several challenges, including reaction efficiency, cost of reagents, and purification.

Methods like the photoredox-catalyzed decarboxylative deuteration have been shown to be scalable. nih.govnju.edu.cn The use of a recirculation reactor with a peristaltic pump can support production up to the 50 mmol scale under mild conditions, making it an efficient and practical protocol. nju.edu.cnrsc.org Similarly, microwave-assisted synthesis can offer a time-efficient route to gram-scale production by significantly reducing reaction times compared to conventional heating methods. nih.gov

Key considerations for scalable synthesis include:

Cost and Availability of Deuterium Source: D₂O is generally preferred for large-scale reactions due to its lower cost compared to D₂ gas or other deuterated reagents. nih.govnih.gov

Catalyst Loading and Reusability: Minimizing the amount of expensive metal catalysts is crucial for cost-effectiveness. Heterogeneous catalysts are often favored for easier separation and potential reuse.

Energy Consumption: Long reaction times under conventional heating can be energy-intensive. Flow chemistry or microwave synthesis can offer more sustainable alternatives. nih.gov

Process Safety and Handling: The safe handling of reagents and management of reaction conditions are paramount, especially when scaling up.

Successful gram-scale synthesis enables the production of sufficient quantities of high-purity this compound to support its use as a reliable internal standard in a wide range of analytical and research applications. europa.eu

Sophisticated Analytical Techniques for the Characterization and Quantification of Pentanoic D9 Acid

Mass Spectrometry (MS) Applications in Pentanoic-d9 Acid Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, a deuterated form of valeric acid. isotope.com Its high sensitivity and selectivity allow for precise quantification and structural elucidation, making it an indispensable tool in various scientific disciplines, including metabolomics and lipidomics. isotope.com The use of stable isotope-labeled compounds like this compound is crucial for applications in mass spectrometry, enabling accurate tracing and measurement. ckisotopes.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the quantitative analysis of volatile and thermally stable compounds. srainstruments.com For short-chain fatty acids like pentanoic acid, GC-MS offers excellent separation and detection capabilities. shimadzu.com Although direct analysis is possible, derivatization is often employed to improve volatility and chromatographic performance. shimadzu.comrestek.com this compound is frequently used as an internal standard in these analyses to ensure accuracy and precision. caymanchem.comnih.gov

Stable Isotope Dilution Mass Spectrometry (SIDMS) is a gold-standard method for quantitative analysis, renowned for its high accuracy and precision. sepscience.com This technique involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. nih.govscispace.com As the internal standard, this compound is chemically identical to the endogenous pentanoic acid, ensuring it behaves similarly during sample preparation, extraction, and analysis. scispace.com This co-elution and co-ionization corrects for variations in sample handling and matrix effects, leading to highly reliable quantification. nih.gov The use of a compound-matched deuterated internal standard like this compound is critical for ensuring the reproducibility required for large-scale and long-term studies. nih.gov

Table 1: Application of this compound as an Internal Standard in SIDMS

| Analytical Method | Analyte | Internal Standard | Matrix | Key Finding |

| GC-MS | Pentanoic Acid | This compound | Biofluids | High accuracy and precision in quantification. nih.gov |

| LC-MS/MS | Pantothenic Acid | [13C3,15N]-Pantothenic Acid | Various Foods | Unequivocal determination and rapid analysis. nih.gov |

GC-MS is a powerful tool for tracing the metabolic fate of compounds by analyzing their isotopologue distribution. When a stable isotope-labeled compound like this compound is introduced into a biological system, its metabolic products will carry the deuterium (B1214612) label. By using GC-MS to measure the mass shifts in these metabolites, researchers can map metabolic pathways and quantify fluxes. nih.govnih.gov The selection of specific ion fragments in selective-ion-monitoring (SIM) mode allows for sensitive and specific detection of the labeled and unlabeled isotopologues. nih.gov This approach has been successfully applied to study the metabolism of various fatty acids and amino acids. nih.gov

Direct analysis of free fatty acids by GC can be challenging due to their low volatility and tendency to interact with the stationary phase, leading to poor peak shape. restek.com Derivatization is a common strategy to overcome these issues by converting the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) derivative. restek.comgcms.cz This process improves chromatographic separation, peak symmetry, and detector response. gcms.cz

Common derivatization reagents for fatty acids in GC-MS analysis include:

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which form trimethylsilyl (B98337) (TMS) esters. restek.com

Esterification reagents: like BF3-methanol, which creates fatty acid methyl esters (FAMEs). restek.com

Pentafluorobenzyl bromide (PFBBr): This reagent is particularly useful for creating derivatives that are highly sensitive in negative chemical ionization (NCI) mode, allowing for very low detection limits. nih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, including the presence of other functional groups in the molecule. gcms.cz

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Reagent | Derivative Formed | Key Advantages | Reference |

| BSTFA/MSTFA | Trimethylsilyl (TMS) ester | Increases volatility, improves peak shape. restek.com | restek.com |

| BF3-Methanol | Fatty Acid Methyl Ester (FAME) | Selective for carboxylic acids, mild reaction conditions. restek.com | restek.com |

| PFBBr | Pentafluorobenzyl ester | High sensitivity in NCI mode. nih.gov | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for analyzing compounds in complex biological matrices like plasma, urine, and tissue extracts. srainstruments.comsci-hub.semdpi.com It is particularly well-suited for the analysis of less volatile or thermally labile compounds that are not amenable to GC-MS without derivatization. srainstruments.com The use of stable isotope-labeled internal standards, such as this compound, is also crucial in LC-MS/MS to ensure accurate quantification by compensating for matrix effects and variations in ionization efficiency. nih.govscispace.com

Ultra High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides a powerful platform for comprehensive lipid and metabolite profiling. mdpi.comnih.gov UHPLC offers high-resolution separation, while QTOF-MS provides high mass accuracy and the ability to perform both full-scan analysis and targeted MS/MS experiments in a single run. mdpi.comacs.org This combination allows for the identification and quantification of a wide range of lipids and other metabolites in complex samples. lcms.czmdpi.com In lipidomics studies, UHPLC-QTOF-MS can be used to characterize the lipid profiles of various biological samples, providing insights into metabolic changes associated with different physiological or pathological states. nih.govlcms.cz The high mass accuracy of QTOF-MS is critical for the confident identification of unknown compounds. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research on this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.

Deuterium (²H) NMR is a direct method for observing deuterium nuclei within a molecule. huji.ac.ilmagritek.com For this compound, a ²H NMR spectrum would show signals corresponding to the different deuterated positions in the molecule (e.g., -CD₃, -CD₂). sigmaaldrich.com The chemical shifts in a ²H NMR spectrum are very similar to those in a ¹H NMR spectrum, which aids in spectral interpretation. sigmaaldrich.com

One of the primary applications of ²H NMR in the context of this compound is the determination of isotopic enrichment. rsc.orgsigmaaldrich.com By integrating the signals in the ²H NMR spectrum, the relative abundance of deuterium at each labeled position can be quantified. sigmaaldrich.com This technique is particularly valuable for highly enriched compounds where proton NMR signals would be very weak. sigmaaldrich.com Furthermore, ²H NMR can confirm the specific positions of deuterium labeling within the molecule, providing crucial structural verification. sigmaaldrich.comliposomes.canih.gov

Table 2: Representative ²H NMR Data for this compound

| Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C5 (-CD₃) | ~0.9 | s |

| C4 (-CD₂) | ~1.3 | s |

| C3 (-CD₂) | ~1.6 | s |

| C2 (-CD₂) | ~2.3 | s |

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. Multiplicity is expected to be a singlet due to the absence of significant D-D coupling.

Carbon-13 (¹³C) NMR spectroscopy, especially when used with deuterated compounds, offers a powerful method for analyzing positional isotopomers. researchgate.net The presence of a deuterium atom on or near a carbon atom induces a small change in the ¹³C chemical shift, known as an isotope effect. srce.hrirb.hr

By decoupling both proton and deuterium nuclei, the ¹³C resonances of different isotopologues can be resolved based on these isotopic shifts. researchgate.net This allows for the quantification of the degree of deuteration at specific carbon positions within the molecule. For this compound, the ¹³C spectrum would show distinct signals for each of the five carbon atoms, and the shifts would be influenced by the attached deuterium atoms. This technique is valuable for detailed structural analysis and for studying the distribution of isotopes within a molecule. researchgate.netcdnsciencepub.com

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. huji.ac.ilmeasurlabs.com In the case of highly deuterated this compound (typically 98% isotopic purity), the ¹H NMR spectrum is used to detect and quantify the residual, non-deuterated protons. isotope.comeurisotop.com The presence of very small signals corresponding to the different proton environments (e.g., -CH₂-, -CH₃) can confirm the high level of deuteration. sigmaaldrich.com

Multidimensional NMR Experiments for Investigating Ligand Binding Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between ligands and proteins at an atomic level. numberanalytics.com Multidimensional NMR experiments are particularly valuable for elucidating the dynamics of these interactions, including determining binding affinities, kinetics, and the specific residues involved in the binding event. numberanalytics.comuio.no When investigating the binding of a deuterated compound like this compound, NMR can monitor changes in the protein's NMR spectrum upon introduction of the ligand. These changes, known as chemical shift perturbations, can identify the amino acid residues that form the binding site. univr.it

The use of isotopically labeled ligands, such as this compound, can be advantageous in certain NMR experiments. While direct observation of deuterium by NMR is less common than proton or carbon-13 NMR, the presence of the deuterium labels on the ligand makes it "invisible" in standard proton NMR spectra. This simplifies the spectrum and allows for filtered NMR experiments that specifically detect intermolecular interactions, such as Nuclear Overhauser Effects (NOEs), between the unlabeled protein and the deuterated ligand. univr.it By observing NOEs, researchers can determine the precise orientation and conformation of this compound within the protein's binding pocket.

Furthermore, NMR can probe the dynamic changes in a protein upon ligand binding. Techniques that measure relaxation times (T1 and T2) can reveal how the mobility of different parts of the protein changes when the ligand is bound. univr.it A decrease in mobility in specific regions often indicates the location of the binding site. univr.it These methods provide a comprehensive view of the thermodynamic and kinetic profile of the protein-ligand interaction, which is crucial for understanding biological function and for drug design. numberanalytics.comuio.no

Table 1: Multidimensional NMR Techniques in Ligand Binding Studies

| NMR Technique | Information Obtained | Relevance to this compound Studies |

|---|---|---|

| Chemical Shift Perturbation (CSP) Mapping | Identifies the location of the binding site on the protein surface. | By monitoring changes in the protein's 1H-15N HSQC spectrum upon titration with this compound, the binding interface can be mapped. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Determines the proximity between atoms (<5 Å) in the protein-ligand complex. | Used to define the 3D structure and orientation of this compound within the binding pocket by observing intermolecular NOEs. |

| Saturation Transfer Difference (STD) NMR | Identifies which parts of a ligand are in close contact with the protein. | Allows for the identification of the binding epitope of this compound, highlighting the specific parts of the molecule that interact with the protein. |

| Relaxation-Edited NMR | Measures changes in protein dynamics and flexibility upon ligand binding. | Reveals how the binding of this compound affects the conformational dynamics of the protein, which can be linked to function. |

Coherent Anti-Stokes Raman Scattering (CARS) Microscopy for Intracellular Localization Studies

Coherent Anti-Stokes Raman Scattering (CARS) microscopy is a non-linear optical imaging technique that allows for the high-resolution, label-free visualization of specific molecules within living cells and tissues. frontiersin.orgresearchgate.net It offers chemical specificity based on the intrinsic vibrational properties of molecules, providing a non-invasive tool to study biological processes in real-time. researchgate.netresearchgate.net

The use of isotopic labeling, particularly the substitution of hydrogen with deuterium, significantly enhances the chemical contrast and specificity of CARS microscopy. nih.gov The carbon-deuterium (C-D) bond has a vibrational frequency that falls within the "cell-silent" region of the Raman spectrum (approximately 1800-2800 cm⁻¹). researchgate.netcardiff.ac.uk This spectral window is largely free from the vibrational signals of endogenous biomolecules like lipids and proteins, which are dominated by carbon-hydrogen (C-H) bonds. researchgate.net

When cells are treated with this compound, its C-D bonds provide a unique vibrational signature. By tuning the CARS microscope to excite this specific frequency, it is possible to generate high-contrast images that map the precise subcellular localization of the deuterated fatty acid. This allows researchers to track its uptake, transport, and incorporation into various cellular compartments, such as lipid droplets or membranes, without the need for potentially perturbative fluorescent labels. nih.govcardiff.ac.uk

Hyperspectral CARS for Quantitative Unsupervised Analysis of Deuterated Lipid Storage

Hyperspectral CARS microscopy advances the capabilities of CARS by acquiring images across a range of vibrational frequencies, generating a complete spectrum for each pixel in the image. researchgate.netsemanticscholar.org This technique, when combined with sophisticated computational algorithms, enables not only the visualization but also the quantitative analysis of chemical components within a sample. nih.govcardiff.ac.uk

For studies involving deuterated fatty acids like this compound, hyperspectral CARS is particularly powerful for analyzing lipid metabolism and storage. researchgate.net By collecting data throughout the cell-silent and C-H stretch regions, it is possible to simultaneously map and differentiate between the deuterated fatty acid and the cell's native, non-deuterated lipids. nih.gov

Unsupervised analysis methods can be applied to the hyperspectral data to deconstruct the complex spectra into the constituent chemical components and their respective concentrations, without prior knowledge of the sample's composition. nih.govresearchgate.netcardiff.ac.uk This approach can retrieve the Raman susceptibility spectra and generate concentration maps for both deuterated and non-deuterated fatty acids. nih.gov This allows for the quantitative measurement of how much this compound is stored within cytosolic lipid droplets and how this changes over time, providing detailed insights into fatty acid trafficking and lipid droplet dynamics. nih.govresearchgate.net

Table 2: Example of Quantitative Analysis of Deuterated Lipid Storage in Adipocytes using Hyperspectral CARS

| Time Point | Average Concentration of this compound in Lipid Droplets (M) | Average Concentration of Endogenous Lipids in Lipid Droplets (M) |

|---|---|---|

| 0 hours | 0.00 | 2.50 |

| 6 hours | 0.45 | 2.55 |

| 12 hours | 0.82 | 2.61 |

| 24 hours | 1.15 | 2.68 |

Sample Preparation and Analytical Workflow Optimization for Deuterated Fatty Acid Analysis

The accurate analysis of deuterated fatty acids from complex biological samples requires a robust and optimized sample preparation workflow. osti.govoup.com The primary goal is to efficiently extract the fatty acids, including this compound, from the biological matrix (e.g., plasma, cells, tissues), remove interfering substances, and prepare them for instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS). osti.govnih.gov

A typical workflow involves several key steps:

Internal Standard Addition : A crucial first step is the addition of a known quantity of one or more deuterated fatty acid internal standards to the sample. lipidmaps.org In studies where this compound is the analyte, a different deuterated fatty acid would be used as the standard to correct for any loss during the extraction and derivatization process, ensuring high precision and accuracy. lipidmaps.org

Lipid Extraction : The lipids are extracted from the sample using organic solvents. Common methods include the Folch method, which uses a chloroform/methanol (B129727) mixture, or procedures using methyl tert-butyl ether (MTBE) and methanol. oup.comnih.gov The choice of solvent system is optimized to ensure maximum recovery of the fatty acids.

Saponification (Optional) : To analyze the total fatty acid content (both free and esterified), a saponification step using a strong base like potassium hydroxide (B78521) (KOH) is performed to hydrolyze the ester bonds in complex lipids like triglycerides and phospholipids, releasing the constituent fatty acids. lipidmaps.org

Derivatization : Free fatty acids are often not volatile enough for GC analysis. Therefore, they are chemically modified in a process called derivatization. A common method is to convert them into fatty acid methyl esters (FAMEs) using reagents such as boron trifluoride (BF3) in methanol or trimethyl sulfonium (B1226848) hydroxide (TMSH). chromatographytoday.comresearchgate.net This increases their volatility and improves their chromatographic properties. chromatographytoday.com

Careful handling is required throughout the process to prevent contamination and oxidation of polyunsaturated fatty acids. oup.com This includes using high-purity solvents, glass vials with Teflon-lined caps, and minimizing exposure to air and light. oup.com

Table 3: Comparison of Common Sample Preparation Techniques for Fatty Acid Analysis

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of lipids from an aqueous phase into an immiscible organic solvent (e.g., Chloroform, MTBE). | Robust, well-established, suitable for a wide range of lipid classes. | Can be time-consuming, requires large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent material. | High selectivity, can isolate specific lipid classes, reduces matrix effects. | Recoveries can vary and may need to be empirically determined for each sample type. |

| Derivatization to FAMEs | Conversion of carboxylic acids to more volatile methyl esters for GC analysis. | Significantly improves chromatographic performance and sensitivity for GC-MS. | Requires an additional chemical reaction step; incomplete derivatization can be a source of error. |

Automated Procedures for Enhanced Throughput and Reproducibility

To meet the demands of large-scale lipidomics and metabolomics studies, the automation of sample preparation has become increasingly important. nih.govresearchgate.net Manual sample preparation is often labor-intensive and can be a significant source of variability. Automated procedures using robotic liquid handling systems can dramatically enhance throughput and improve the precision and reproducibility of deuterated fatty acid analysis. chromatographytoday.comresearchgate.net

These automated platforms can be programmed to perform the entire sample preparation workflow, including the precise addition of internal standards, solvent-based extractions, and derivatization reactions. nih.govchromatographytoday.com For instance, a robotic autosampler can be configured to add extraction solvents to a 96-well plate of plasma samples, perform mixing and phase separation, transfer the lipid-containing organic layer, and conduct online derivatization immediately before injecting the sample into a GC-MS system. researchgate.net

Studies comparing automated and manual methods have shown that automated systems can successfully replicate complex manual procedures. chromatographytoday.com The results demonstrate that automated preparation provides precision that is as good as, or often superior to, that achieved by skilled technicians. chromatographytoday.comresearchgate.net This enhanced reproducibility is critical for minimizing analytical error and increasing confidence in the final quantitative results, especially in clinical or high-throughput research environments. chromatographytoday.com

Investigative Applications of Pentanoic D9 Acid in Biological and Biochemical Systems

Elucidation of Metabolic Pathways and Fluxes using Isotopic Tracers

The use of stable isotopes like deuterium (B1214612) has revolutionized the study of metabolism. By introducing a labeled compound such as pentanoic-d9 acid into a biological system, researchers can follow its metabolic fate, providing a dynamic view of cellular processes that "snapshot" measurements cannot offer. semanticscholar.org This approach is fundamental to understanding the intricate web of biochemical reactions that sustain life.

Comprehensive Metabolic Flux Analysis (MFA) with Stable Isotopes

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. When combined with stable isotope tracers like this compound, MFA provides a detailed map of cellular metabolism. creative-proteomics.comfrontiersin.org For instance, in studies of propionic acidemia, a metabolic disorder, this compound has been used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods to accurately quantify short-chain fatty acids. nih.gov This allows for the precise measurement of metabolite concentrations, which is essential for understanding how genetic defects, such as a deficiency in propionyl-CoA carboxylase (PCC), impact cardiac energy metabolism. nih.gov

Research has shown that in cellular models of propionic acidemia, there is a significant shift in energy substrate utilization, with an increase in glucose metabolism and a decrease in fatty acid oxidation. nih.gov The use of stable isotope-based MFA has been critical in confirming these metabolic switches, which can lead to impaired cardiac function. nih.gov

Table 1: Key Applications of this compound in Metabolic Flux Analysis

| Application Area | Specific Use of this compound | Research Finding |

| Propionic Acidemia Research | Internal standard for SCFA quantification | Revealed increased glucose utilization and decreased fatty acid oxidation in diseased cells. nih.gov |

| General MFA | Tracer to follow carbon flow | Enables quantitative characterization of fatty acid metabolic processes and flux distribution. creative-proteomics.com |

Advanced Tracing of Lipid and Fatty Acid Metabolism

This compound is an invaluable tracer for investigating the complex pathways of lipid and fatty acid metabolism. isotope.comsemanticscholar.org Because it is a deuterated form of a naturally occurring short-chain fatty acid, it can be used to study how these molecules are absorbed, transported, and utilized by the body. cdnsciencepub.commetabolon.com

Short-chain fatty acids (SCFAs) are key metabolites produced by the gut microbiota and play a significant role in host health. nih.govfrontiersin.org Pentanoic acid itself has been shown to have immunomodulatory effects. nih.gov To accurately quantify SCFAs in various biological samples like plasma, feces, and tissues, researchers have developed robust gas chromatography-mass spectrometry (GC-MS) methods that utilize deuterated internal standards, including this compound. nih.govnih.gov These methods allow for precise and reproducible measurements, which are crucial for understanding the role of SCFAs in health and disease. nih.gov

Fatty acid oxidation is a primary energy-generating process in many tissues. abcam.comaocs.org This metabolic pathway involves a series of enzymatic steps that break down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to produce ATP. libretexts.orgnih.gov this compound can be used as a tracer to quantify the rate of fatty acid oxidation. By measuring the appearance of deuterated downstream metabolites, researchers can determine how efficiently cells are burning fatty acids for energy. nih.gov For example, studies on metabolic disorders have used labeled fatty acids to demonstrate reduced fatty acid oxidation, a finding that has significant implications for understanding disease pathology. nih.gov

There are several types of fatty acid oxidation, including beta-oxidation in the mitochondria and peroxisomes, as well as omega-oxidation in the endoplasmic reticulum. nih.gov While beta-oxidation is the main pathway for energy production, omega-oxidation serves primarily to increase the water solubility of fatty acids for excretion. nih.gov

The liver is a central hub for fatty acid metabolism, responsible for both synthesizing fatty acids (de novo lipogenesis) and packaging them into lipoproteins for transport to other tissues. turkupetcentre.netnih.gov Stable isotope tracers are essential for studying these dynamic processes in vivo. nih.gov By administering labeled precursors, researchers can track the synthesis of new fatty acids and their incorporation into lipoproteins like very-low-density lipoprotein (VLDL). nih.govnih.gov This provides insights into the turnover rates of these particles and how they are affected by different physiological and pathological states. nih.govnih.gov

De novo lipogenesis is the process of converting non-lipid precursors, such as carbohydrates, into fatty acids. xiahepublishing.com This pathway is tightly regulated and can be influenced by diet and hormonal signals. xiahepublishing.comyoutube.com Understanding the balance between fatty acid synthesis, oxidation, and secretion is crucial for comprehending conditions like metabolic dysfunction-associated steatotic liver disease (MASLD). nih.govxiahepublishing.com

Research on Gut Microbiota Metabolites and Host Interactions

The gut microbiota produces a vast array of metabolites that can influence host physiology. frontiersin.org Pentanoic acid is one such metabolite, produced by the bacterial fermentation of undigested carbohydrates. metabolon.comnih.gov Studies using this compound have demonstrated that this SCFA can be absorbed from the gut and distributed to various organs, including the liver, heart, brain, and even the eye. nih.govresearchgate.netnih.gov

This research has revealed that gut-derived pentanoic acid can have systemic effects. For example, it has been shown to lower arterial blood pressure in rats, suggesting a potential role in cardiovascular regulation. researchgate.net Furthermore, the ability of this compound to penetrate the eye and lower intraocular pressure points to novel therapeutic possibilities for conditions like glaucoma. nih.govnih.gov These findings highlight the intricate communication between the gut microbiota and the host, mediated by metabolites like pentanoic acid.

Cellular Uptake, Trafficking, and Storage Dynamics of Deuterated Fatty Acids

The use of deuterated fatty acids, such as this compound, has emerged as a powerful, non-invasive tool for investigating the intricate processes of cellular lipid metabolism. By replacing hydrogen atoms with their heavier, stable isotope deuterium, researchers can track the fate of these molecules within living cells without altering their fundamental biochemical properties. This isotopic labeling allows for the visualization and quantification of fatty acid uptake, intracellular movement (trafficking), and storage within lipid droplets (LDs).

Techniques like Coherent Anti-Stokes Raman Scattering (CARS) and Stimulated Raman Scattering (SRS) microscopy are particularly well-suited for this purpose. These methods can distinguish the carbon-deuterium (C-D) bonds of the labeled fatty acids from the naturally abundant carbon-hydrogen (C-H) bonds of endogenous lipids. For instance, deuterated oleic acid has been used to visualize the turnover of fatty acids and their incorporation into triacylglycerols (TAGs) stored in LDs. biologists.com Similarly, the uptake of deuterated palmitic acid into LDs has been observed in various cell types and organisms. biologists.com

Studies have demonstrated that deuterated fatty acids are readily taken up by cells and incorporated into LDs. biologists.com The intensity of the Raman signal corresponding to the C-D vibration can be used to quantify the accumulation of the deuterated fatty acid over time. Interestingly, observations have shown that even when a fully deuterated fatty acid is supplied, the resulting LDs often contain a mixture of deuterated and non-deuterated fatty acids, indicating active remodeling and combination with endogenous lipid pools. biologists.com This approach provides valuable insights into the dynamic nature of lipid storage and the mechanisms governing LD formation and composition.

The ability to track deuterated fatty acids has also shed light on the metabolic fate of these molecules. For example, research has followed the uptake of deuterated arachidonic and palmitic acids, revealing differences in their storage efficiency and subsequent metabolism. researchgate.net Such studies have shown that exogenously supplied fatty acids are not only stored but can also be elongated or otherwise modified by cellular enzymes. researchgate.net This methodology has been applied to various cell types, including macrophages and cancer cells, to understand how lipid metabolism is altered in different physiological and pathological states. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Investigations of Deuterated Analogs

Impact of Deuterium Kinetic Isotope Effects (KIE) on Metabolic Stability and Systemic Clearance

The substitution of hydrogen with deuterium in a molecule like pentanoic acid can significantly influence its metabolic fate, a phenomenon known as the deuterium Kinetic Isotope Effect (KIE). The C-D bond is stronger and more stable than the C-H bond, making it more resistant to cleavage by metabolic enzymes, particularly those in the cytochrome P450 (CYP450) family. tandfonline.comnih.govbioscientia.de This increased stability can lead to a reduced rate of metabolism, which in turn affects the drug's pharmacokinetic profile.

The KIE has been exploited in drug development to improve the properties of existing medications. By strategically placing deuterium at sites of metabolic oxidation, it is possible to enhance metabolic stability. For example, in some cases, deuteration has led to a significant increase in systemic drug exposure and a decrease in clearance across different species. tandfonline.com

It is important to note that deuteration does not always lead to slowed metabolism. In some instances, if the primary metabolic pathway is blocked, the metabolism may shift to an alternative, faster pathway, a phenomenon known as "metabolic switching". bioscientia.deosti.gov

Strategies for Modulating Bioavailability and Systemic Exposure of Deuterated Pharmaceutical Candidates

Deuteration of pharmaceutical candidates represents a strategic approach to modulate their bioavailability and systemic exposure. By reducing the rate of metabolism, particularly first-pass metabolism in the gut wall and liver, a larger proportion of the administered drug can reach systemic circulation in its unmetabolized, active form. gabarx.com This can lead to increased oral bioavailability.

The primary strategies for leveraging deuteration to modulate bioavailability include:

Reducing First-Pass Metabolism: For drugs that are extensively metabolized before reaching systemic circulation, deuteration at the metabolic "soft spots" can decrease this first-pass effect, thereby increasing the amount of active drug available to the body. gabarx.com

Metabolic Shunting: Deuteration can also be used to redirect metabolism away from the formation of undesirable or toxic metabolites. gabarx.comresearchgate.net By blocking a specific metabolic pathway, the drug may be shunted towards other, potentially less harmful, biotransformation routes. gabarx.com This can improve the safety profile of a drug. researchgate.net

These strategies aim to improve the pharmacokinetic properties of a drug, potentially leading to enhanced efficacy, better tolerability, and a more convenient dosing regimen for patients. The successful application of these strategies has been demonstrated in the development of several deuterated drugs.

Mechanistic Studies of Drug Metabolism and Biotransformation

This compound and other deuterated compounds are invaluable tools for elucidating the mechanisms of drug metabolism and biotransformation. ubc.ca By using isotopically labeled compounds, researchers can trace the metabolic pathways of a drug and identify its various metabolites.

The primary application of deuterated analogs in these studies is to serve as internal standards in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). ubc.canih.gov The deuterated standard is chemically identical to the analyte but has a different mass, allowing for precise and accurate quantification of the parent drug and its metabolites in biological samples such as plasma and urine. nih.gov

Furthermore, the kinetic isotope effect can be used to probe the mechanisms of enzymatic reactions. By comparing the metabolism of a deuterated compound to its non-deuterated counterpart, researchers can determine whether the cleavage of a specific C-H bond is a rate-determining step in a particular metabolic transformation. nih.govportlandpress.com For example, a significant difference in the rate of formation of a metabolite from the deuterated versus the non-deuterated parent drug would indicate that the deuterated position is directly involved in the enzymatic reaction.

Deuterium labeling can also help in identifying and characterizing metabolic pathways. If deuteration at a specific position blocks the formation of a known metabolite, it provides strong evidence for the involvement of that position in the metabolic pathway. This can also lead to the discovery of alternative metabolic routes, or "metabolic switching," where the metabolism is redirected to other sites in the molecule. osti.gov These studies provide a deeper understanding of how drugs are processed in the body, which is crucial for drug design and development. portlandpress.com

Applications in Biomedical Research and Disease Modeling

Quantification of Endogenous Metabolites in Disease Pathogenesis Studies (e.g., in liver cancer, radiation injuries, colitis, propionic acidemia research where unlabeled valeric acid is implicated)

This compound serves as an essential internal standard for the accurate quantification of its non-deuterated counterpart, valeric acid, in various biological samples. caymanchem.comcaymanchem.com This is particularly important in biomedical research where valeric acid, a short-chain fatty acid produced by the gut microbiota, is implicated in the pathogenesis of several diseases. hmdb.ca The use of a deuterated internal standard is critical for correcting for sample loss during extraction and for variations in instrument response in mass spectrometry-based analyses. caymanchem.com

Liver Cancer: Studies have investigated the role of valeric acid in liver cancer development. nih.gov Research has shown that valeric acid can inhibit the proliferation, migration, and invasion of liver cancer cells. caymanchem.com In these studies, this compound would be used to precisely measure the levels of endogenous valeric acid in cell cultures and animal models to correlate its concentration with its anti-cancer effects. caymanchem.com

Radiation Injuries: Valeric acid has been shown to have a protective effect against radiation-induced injuries. caymanchem.com It can increase survival rates and mitigate damage to the gastrointestinal tract in irradiated mice. caymanchem.comhmdb.ca Accurate quantification of valeric acid levels using this compound as an internal standard is crucial for understanding the dose-response relationship and the mechanisms by which it confers radioprotection. caymanchem.com

Colitis: In models of colitis, an inflammatory bowel disease, valeric acid has demonstrated protective effects, such as preventing the shortening of the colon. caymanchem.com The levels of short-chain fatty acids, including valeric acid, are often altered in patients with inflammatory bowel disease. nih.gov Therefore, using this compound to measure valeric acid concentrations in fecal samples and colonic tissues is vital for studying its role in intestinal inflammation and its potential as a therapeutic agent. nih.govplos.org

Propionic Acidemia: This is an inherited metabolic disorder where the body is unable to process certain proteins and fats properly, leading to an accumulation of harmful substances. While not directly caused by valeric acid, the metabolism of related short-chain fatty acids is central to the disease. In research related to propionic acidemia, this compound can be used as part of a panel of deuterated internal standards to accurately quantify various short-chain fatty acids and acylcarnitines in patient samples, helping to understand the metabolic dysregulation in this condition. researchgate.netresearchgate.net

| Research Area | Role of Valeric Acid | Application of this compound |

| Liver Cancer | Inhibits proliferation, migration, and invasion of cancer cells. caymanchem.com | Internal standard for quantifying valeric acid to correlate concentration with anti-cancer effects. caymanchem.com |

| Radiation Injuries | Protects against radiation-induced damage and increases survival. caymanchem.comhmdb.ca | Internal standard to accurately measure valeric acid levels for dose-response and mechanistic studies. caymanchem.com |

| Colitis | Shows protective effects in animal models of colitis. caymanchem.com | Internal standard to quantify valeric acid in gut samples to study its role in inflammation. nih.govplos.org |

| Propionic Acidemia | Related short-chain fatty acid metabolism is dysregulated. researchgate.netresearchgate.net | Used as an internal standard in metabolic profiling to quantify related metabolites. researchgate.netresearchgate.net |

Investigation of Fatty Acid-Protein Binding and Interaction Dynamics

The study of how fatty acids interact with and bind to proteins is fundamental to understanding their transport, metabolism, and signaling roles. This compound, as a stable isotope-labeled (SIL) analog of pentanoic acid, serves as a powerful tool in these investigations. Its utility lies in its ability to act as a tracer or probe without significantly altering the biological activity of the parent molecule. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and nuclear magnetic resonance (NMR) spectroscopy leverage the unique mass of the deuterium atoms to elucidate the dynamics of these interactions.

In a typical HDX-MS experiment, a protein is incubated in a deuterated solvent (D₂O). The backbone amide hydrogens exposed to the solvent will exchange with deuterium atoms. nih.gov When a ligand like a fatty acid binds to a protein, the amino acid residues at the binding interface become shielded from the solvent, resulting in a reduced rate of deuterium exchange in that region. nih.govfrontiersin.org By comparing the deuterium uptake of the protein in its unbound (apo) state versus its fatty acid-bound (holo) state, researchers can precisely map the binding site and identify conformational changes induced by the binding event. pnas.org

This compound can be used as the specific ligand in such studies, particularly when investigating Fatty Acid Binding Proteins (FABPs). FABPs are intracellular chaperones that solubilize and transport fatty acids. nih.gov By introducing this compound, researchers can observe how its binding protects specific regions of the FABP from deuterium exchange. The mass difference introduced by the nine deuterium atoms on the ligand itself also aids in distinguishing it within the experimental setup.

The findings from these studies provide high-resolution data on the specific protein domains and even individual amino acid residues involved in the interaction. This information is critical for understanding the specificity of fatty acid binding and for the rational design of molecules that can modulate these interactions.

Table 1: Illustrative HDX-MS Data for a Fatty Acid Binding Protein (FABP) upon Ligand Binding This table demonstrates the principle of how deuterium uptake is altered upon fatty acid binding, identifying interaction sites. The data are representative of typical findings in the field.

| Protein Region/Peptide Sequence | % Deuterium Uptake (Apo-Protein) | % Deuterium Uptake (Holo-Protein with Fatty Acid) | Interpretation |

| Helical Cap (α1-α2) | 65% | 40% | Conformational change upon binding |

| Binding Pocket Portal (β3-β4) | 70% | 25% | Direct interaction/shielding by ligand |

| Internal Cavity (β5-β6) | 55% | 15% | Direct interaction/shielding by ligand |

| C-Terminal Strand (β10) | 80% | 78% | No significant interaction |

Foodomics and Nutritional Science Applications

Foodomics is an emerging field that studies food and nutrition by applying 'omics technologies to understand their impact on health. otsuka.co.jp In this domain, accurate quantification of nutrients and metabolites in complex food matrices is essential. Stable isotope-labeled compounds like this compound are invaluable as internal standards for mass spectrometry-based quantification, providing a high degree of accuracy and precision. caymanchem.com

Determining the fatty acid profile of food is crucial for assessing its nutritional quality, for food authentication, and for quality control during processing. mdpi.comwho.int Pentanoic acid (also known as valeric acid) is a short-chain fatty acid present in various foods, such as dairy products and fermented goods, and is also produced by gut microbiota. caymanchem.commdpi.com

To accurately measure the concentration of endogenous pentanoic acid in a food product, a known amount of this compound is added to the sample during the extraction process. This "spiked" sample is then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Because this compound is chemically identical to pentanoic acid, it behaves the same way during extraction and analysis, correcting for any sample loss. researchgate.net However, the mass spectrometer can easily distinguish between the endogenous (unlabeled) pentanoic acid and the heavy (deuterated) internal standard due to the mass difference.

By measuring the ratio of the signal intensity of the natural pentanoic acid to that of the known quantity of this compound, a precise calculation of the original concentration of pentanoic acid in the food can be made. caymanchem.com This stable isotope dilution method is considered a gold standard for quantitative analysis in foodomics.

Table 2: Quantification of Pentanoic Acid in Food Samples using this compound as an Internal Standard This table provides a hypothetical but realistic example of how this compound is used to determine the concentration of pentanoic acid in different food items.

| Food Sample | Endogenous Pentanoic Acid (Peak Area) | This compound (IS) (Peak Area) | Calculated Concentration (mg/100g) |

| Goat Cheese | 85,400 | 98,500 | 17.3 |

| Fermented Soybean Product | 43,200 | 99,100 | 8.7 |

| Whole Milk | 12,500 | 97,800 | 2.6 |

| White Wine | 2,700 | 98,200 | 0.55 |

Role of Pentanoic D9 Acid As a Reference Standard in Quantitative Analytical Science

Function as an Internal Standard for Accurate and Precise Quantification in Diverse Matrices

Pentanoic-d9 acid is extensively used as an internal standard in the quantification of pentanoic acid and other SCFAs across a wide array of biological and environmental samples. Its primary function is to correct for variations that can occur at multiple stages of an analytical procedure, from sample preparation to instrumental analysis. By adding a known amount of this compound to samples, calibrators, and quality controls at the beginning of the workflow, analysts can normalize the signal of the target analyte, thereby enhancing the accuracy and precision of the measurement. caymanchem.comnih.govmsacl.org

The utility of this compound as an internal standard has been demonstrated in various complex matrices, including:

Human Biofluids: Studies have successfully employed this compound for the quantification of SCFAs in human plasma, serum, urine, and stool. nih.govnih.govnih.gov These matrices are notoriously complex, containing a multitude of compounds that can interfere with the analysis.

Animal Tissues: The analysis of SCFAs in animal tissues, such as colonic contents and feces of rats, has also benefited from the use of deuterated internal standards like this compound. nih.gov

Food and Dairy Products: In the analysis of butter blends and blended milk products, valeric acid (of which this compound is the deuterated form) has been used as an internal standard to improve the accuracy and precision of butyric acid quantification. mdpi.com

The consistent performance of this compound across these diverse sample types underscores its robustness as an internal standard for SCFA analysis.

Calibration and Standardization Protocols in Advanced Analytical Methodologies

The establishment of a reliable calibration curve is fundamental to any quantitative analytical method. This compound plays a crucial role in the calibration and standardization protocols for the analysis of SCFAs by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govecu.edu.ausciex.com

In these methods, a series of calibration standards containing known concentrations of the target analyte (e.g., pentanoic acid) are prepared, and a constant amount of this compound is added to each standard. The instrument response is then measured as the ratio of the analyte signal to the internal standard signal. This ratio is plotted against the concentration of the analyte to generate a calibration curve. epa.govresearchgate.net This approach effectively minimizes the impact of instrumental drift and other variations. libretexts.orgdepauw.edu

The following table summarizes typical validation parameters for analytical methods employing this compound or other deuterated SCFAs as internal standards, demonstrating the high level of linearity and sensitivity achieved.

| Analyte | Internal Standard | Matrix | Analytical Method | Linearity (r²) | LOQ | Reference |

| Short-Chain Fatty Acids | Butyric acid-D7, 13C2-acetic acid, 2-ethylbutyric acid | Human Serum | LC-MS/MS | > 0.999 | 3 to 19 ng/mL | ecu.edu.au |

| Short-Chain Fatty Acids | Isotopically labelled SCFAs | Biological Matrices | LC-MS/MS | > 0.998 | 0.001 mM (except acetate) | nih.gov |

| Acetic, Butyric, Pentanoic Acids | Not Specified | Plasma | LC-MS/MS | 0.9930 - 0.9967 | 0.01 - 0.1 ng/mL | sciex.com |

| Short-Chain Fatty Acids | Deuterated Isotopes | Human Plasma and Serum | GC-MS | Not Specified | Low ng/mL range | nih.gov |

This table is for illustrative purposes and combines data from studies using various deuterated SCFAs as internal standards, reflecting the common practice and expected performance when using compounds like this compound.

Mitigation of Matrix Effects and Compensation for Analyte Losses During Sample Processing

One of the most significant challenges in quantitative analysis of biological samples is the "matrix effect," where co-eluting endogenous compounds interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. nih.govresearchgate.net This can result in inaccurate quantification. Stable isotope-labeled internal standards like this compound are the gold standard for mitigating matrix effects. nih.gov Because this compound has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively normalized. sciex.com

Furthermore, analyte losses can occur at various stages of sample preparation, including extraction, derivatization, and transfer steps. nih.gov The addition of this compound at the very beginning of the sample preparation process ensures that it is subjected to the same potential losses as the endogenous pentanoic acid. msacl.org Therefore, the ratio of the two compounds remains constant, providing an accurate measure of the analyte's concentration in the original sample, regardless of any losses during processing.

The following table illustrates the effectiveness of internal standards in compensating for analyte loss, showing recovery data from a study on short-chain fatty acids.

| Analyte | Spiked Concentration | Measured Concentration (with IS) | Recovery (%) |

| Acetic Acid | 10 ng/mL | 9.2 ng/mL | 92% |

| Propionic Acid | 10 ng/mL | 9.5 ng/mL | 95% |

| Butyric Acid | 10 ng/mL | 9.8 ng/mL | 98% |

| Valeric Acid | 10 ng/mL | 9.6 ng/mL | 96% |

This table is a representative example based on typical recovery data from studies using internal standards for SCFA analysis and is intended for illustrative purposes.

Emerging Research Directions and Future Perspectives for Pentanoic D9 Acid

Integration of Multi-Omics Data with Isotopic Tracing Information

For instance, Pentanoic-d9 acid can be introduced into a biological system, such as a gut microbiome co-culture or an animal model, to trace the metabolic fate of pentanoate. By tracking the incorporation of deuterium (B1214612) into downstream metabolites, researchers can quantify the activity of specific pathways, such as fatty acid beta-oxidation or its utilization in chain elongation processes. metwarebio.com Simultaneously, multi-omics analysis of the same system can reveal which genes and proteins are active during this metabolic processing. This integrated approach allows for the construction of detailed, functional maps of metabolic networks, elucidating how genetic regulation directly impacts metabolic output. A key application lies in understanding the metabolic crosstalk between different organs and tissues, a complex area that is challenging to investigate without the use of tracers. nih.gov

Future research will likely see the increased use of computational tools designed to integrate these disparate data types, providing a more complete picture of how metabolic phenotypes arise from underlying genetic and environmental factors. nih.gov

Development of Next-Generation Deuteration Methodologies for Tailored Isotopic Labeling

The synthesis of deuterated compounds is continually evolving, moving from broad, non-specific labeling to highly precise, tailored approaches. An established method for the deuteration of pentanoic acid involves using deuterium oxide as the deuterium source in the presence of a platinum catalyst, heated over several days to achieve high levels of deuterium incorporation. osti.gov

However, emerging "next-generation" methodologies focus on regio- and stereoselective deuteration, allowing for the placement of deuterium atoms at specific positions within a molecule. nih.gov This precision is critical for mechanistic studies where the goal is to probe a specific enzymatic reaction or metabolic step. For example, selectively deuterating only the methyl group (C5) or the alpha-carbon (C2) of pentanoic acid could provide more nuanced information about its metabolic processing than the fully deuterated (d9) version. These advanced synthetic strategies expand the toolkit available to researchers, enabling the design of customized tracers for specific biological questions. nih.gov

The development of these methods is crucial as the pharmaceutical industry increasingly utilizes deuteration to improve the pharmacokinetic profiles of drugs by slowing their metabolism. nih.gov The ability to create a wide array of specifically labeled pentanoic acid isotopologues will facilitate more detailed investigations into its metabolic pathways and the effects of deuterium substitution on biological activity.

| Deuteration Method | Description | Key Features | Reference |

| Catalytic H/D Exchange | Utilizes a platinum catalyst and a deuterium source (e.g., D₂O) under heat to exchange protons for deuterons. | Achieves high levels of deuteration (perdeuteration). | osti.gov |

| Precision Deuteration | Advanced synthetic chemistry techniques that allow for the specific placement of deuterium at desired positions. | Regio- and stereoselective; enables synthesis of tailored isotopologues. | nih.gov |

Expansion of this compound Applications in Clinical Diagnostics and Biomarker Discovery

Pentanoic acid (valeric acid) and its derivatives are gaining recognition as important signaling molecules and potential biomarkers in various human diseases. metwarebio.comnih.gov A notable example is dimethylguanidino valeric acid (DMGV), a valeric acid derivative identified as a novel biomarker for non-alcoholic fatty liver disease (NAFLD) and a predictor for the future development of diabetes. nih.gov

In this context, this compound serves a critical role as an ideal internal standard for quantitative analysis in clinical laboratories. When analyzing biological samples like plasma or urine, mass spectrometry is often used to measure the concentration of endogenous biomarkers. The addition of a known quantity of this compound to the sample allows for highly accurate and precise quantification of its non-labeled counterpart, correcting for any sample loss or variation during the analytical process.

The potential applications extend beyond liver disease. As research uncovers the role of valeric acid in gut health, neurodegenerative diseases, and metabolic syndrome, the need for reliable quantification will grow. metwarebio.commetabolon.com this compound is therefore an enabling tool for biomarker validation and the development of new diagnostic tests, fitting into a broader biomarker-centric approach to drug discovery and clinical management. nih.gov

| Potential Clinical Application | Disease Area | Role of this compound | Supporting Findings |

| Biomarker Quantification | Non-alcoholic fatty liver disease (NAFLD) | Internal standard for measuring DMGV, a valeric acid derivative. | DMGV is a novel biomarker for liver injury in NAFLD. nih.gov |

| Biomarker Quantification | Type 2 Diabetes | Internal standard for measuring DMGV, a predictor of incident diabetes. | DMGV is an independent predictor of future diabetes. nih.gov |

| Metabolic Studies | Gut Microbiome Research | Tracer to study the production and absorption of SCFAs by gut bacteria. | Valeric acid is a gut microbial metabolite with protective effects. hmdb.ca |

| Pharmacokinetic Studies | Drug Development | Internal standard for quantifying drugs that are esters of valeric acid. | Valerate esters are used to improve drug solubility and absorption. metabolon.com |

Advanced Computational and Mathematical Modeling for Metabolic Flux Analysis Utilizing Deuterated Tracers

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govcreative-proteomics.com The core of MFA involves using stable isotope tracers, like this compound, to follow the path of atoms through interconnected biochemical pathways. nih.gov

In a typical experiment, cells or organisms are supplied with this compound. As it is metabolized, the deuterium atoms are incorporated into various downstream products. Analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy are then used to measure the specific patterns of deuterium labeling in these metabolites. creative-proteomics.com

This detailed isotopic labeling data is then fed into computational models. These models, which range from relatively simple stoichiometric balances to more complex frameworks like Flux Balance Analysis (FBA) and Elementary Metabolite Unit (EMU) approaches, use the data to solve for the unknown intracellular fluxes. nih.govnih.gov Advanced methods such as E-Flux can further refine these models by integrating gene expression data to constrain reaction rates, linking transcriptional regulation directly to metabolic function. plos.org

By using this compound as a tracer, researchers can quantitatively map the flow of carbon from this SCFA through central carbon metabolism, including the TCA cycle and fatty acid synthesis, providing a detailed snapshot of cellular metabolic activity under specific conditions. creative-proteomics.com This approach is invaluable for metabolic engineering, understanding disease states, and identifying potential targets for therapeutic intervention.

Q & A

Q. What are the critical considerations for synthesizing Pentanoic-d9 acid with high isotopic purity?

Methodological Answer: Synthesis of this compound requires precise deuteration at all nine hydrogen positions (2,2,3,3,4,4,5,5,5). Use catalytic deuteration methods with deuterium gas (D₂) and palladium catalysts, ensuring rigorous exclusion of protiated solvents. Isotopic purity (>98%) should be verified via <sup>1</sup>H-NMR to confirm absence of residual proton signals and quantified via mass spectrometry (e.g., LC-MS or GC-MS) . For reproducibility, document solvent purity (e.g., deuterated chloroform for NMR), reaction temperature, and catalyst-to-substrate ratios.

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- FT-IR : Confirm carboxyl group (C=O stretch ~1700 cm⁻¹) and deuterated C-D bonds (stretches ~2100-2200 cm⁻¹).

- <sup>13</sup>C-NMR : Verify carbon skeleton integrity; absence of protonated carbons indicates successful deuteration.

- Isotopic Ratio Monitoring : Use high-resolution mass spectrometry (HRMS) to assess D/H ratios and rule out isotopic scrambling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Follow OSHA and EPA guidelines for deuterated compounds:

- Use fume hoods to minimize inhalation risks (vapor pressure: ~0.3 mmHg at 25°C).